Another related compound, 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl) ethanone, has been used in the synthesis of novel chalcones derivatives, which have shown antimicrobial activity .
4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid is an organic compound characterized by the molecular formula C15H13NO6 and a molecular weight of 303.27 g/mol. Its structure features a nitro group, a methoxy group, and a benzyloxy group attached to a benzoic acid core, which contributes to its unique chemical properties. The compound is recognized by its CAS number 3584-32-5 and has been cataloged in various chemical databases such as PubChem and Smolecule .
The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups makes this compound polar, potentially enhancing its reactivity in various
These reactions highlight the compound's potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid typically involves multi-step organic reactions:
These steps illustrate a common approach in organic synthesis where protecting groups are utilized to achieve selective modifications.
4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid has potential applications in:
Several compounds share structural similarities with 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | C15H13NO6 | 0.87 |
3,4-Dimethoxy-2-nitrobenzoic acid | C16H17NO5 | 0.96 |
4-Hydroxy-3-methoxy-5-nitrobenzoic acid | C15H13NO6 | 0.89 |
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde | C15H13NO5 | 0.96 |
The uniqueness of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid lies in its specific arrangement of functional groups that may confer distinct reactivity and biological properties compared to these similar compounds .